But-2-eneperoxoic acid

Description

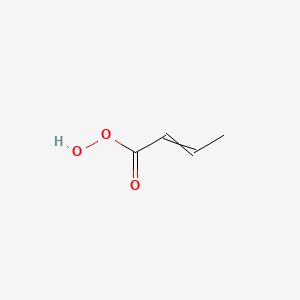

Structure

3D Structure

Properties

IUPAC Name |

but-2-eneperoxoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-2-3-4(5)7-6/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBRZBEFMJQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710676 | |

| Record name | But-2-eneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-77-4 | |

| Record name | But-2-eneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of But-2-eneperoxoic Acid

Introduction

But-2-eneperoxoic acid, an unsaturated peroxycarboxylic acid, represents a class of compounds with significant potential in organic synthesis and materials science. As potent oxidizing agents, unsaturated peroxy acids are of interest for various applications, including epoxidation, Baeyer-Villiger oxidations, and as initiators in polymerization reactions. This document provides a comprehensive overview of the predicted physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and analysis, aimed at researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

The properties of this compound are influenced by the presence of both a carbon-carbon double bond and a peroxy acid functional group. The following table summarizes the estimated quantitative data for this compound.

| Property | Predicted Value | Notes |

| Molecular Formula | C₄H₆O₃ | - |

| Molecular Weight | 102.09 g/mol | - |

| Appearance | Colorless liquid or low-melting solid | Peroxy acids are often liquids or low-melting solids at room temperature. |

| Melting Point | < 25 °C | Expected to be low due to the relatively short carbon chain and the presence of a flexible peroxy group. |

| Boiling Point | Decomposes upon heating | Peroxy acids are thermally unstable and can decompose exothermically. Vacuum distillation may be possible but carries a significant risk of explosion.[1] |

| Solubility | Soluble in organic solvents (e.g., ethers, esters, chlorinated solvents). Sparingly soluble in water. | The nonpolar butene backbone reduces water solubility compared to shorter-chain peroxy acids like peracetic acid. |

| pKa | ~8.2 | Peroxycarboxylic acids are generally about 1000 times weaker than their corresponding carboxylic acids.[2] |

| Oxidizing Potential | High | The peroxy group is a strong oxidizing agent, capable of participating in a variety of oxidation reactions.[2][3] |

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of both alkenes and peroxy acids.

-

Oxidizing Agent: The peroxy acid moiety is a potent oxidizing agent, capable of epoxidizing alkenes (Prilezhaev reaction), converting ketones to esters (Baeyer-Villiger oxidation), and oxidizing amines and sulfides.[2][3] The rate and selectivity of these reactions are influenced by the electronic nature of the substrate.

-

Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions, though the electron-withdrawing nature of the adjacent peroxycarboxyl group may deactivate it towards certain electrophiles.

-

Stability: Peroxy acids are notoriously unstable and can decompose, sometimes explosively, upon heating, exposure to light, or in the presence of contaminants such as metal ions.[1] Solutions of peroxy acids are generally more stable than the pure compounds. For unsaturated peroxy acids, polymerization initiated by radical decomposition is an additional stability concern.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of an unsaturated peroxy acid like this compound. Extreme caution should be exercised when handling peroxy acids due to their potential for explosive decomposition.

3.1. Synthesis of this compound

A common method for the preparation of peroxy acids is the reaction of the corresponding carboxylic acid with hydrogen peroxide in the presence of an acid catalyst.[4]

-

Materials:

-

But-2-enoic acid (Crotonic acid)

-

Hydrogen peroxide (30-70% solution)

-

Sulfuric acid (concentrated) or a strong acid ion-exchange resin

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve But-2-enoic acid in the chosen organic solvent.

-

Slowly add a stoichiometric excess of concentrated hydrogen peroxide to the cooled solution with vigorous stirring.

-

Add a catalytic amount of concentrated sulfuric acid or a strong acid ion-exchange resin to the mixture.

-

Allow the reaction to stir at a low temperature (0-10 °C) for several hours, monitoring the progress by iodometric titration of aliquots.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with cold, saturated ammonium sulfate solution to remove the acid catalyst and excess hydrogen peroxide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

The resulting solution contains this compound and should be stored cold and used without delay. Do not attempt to isolate the pure peroxy acid by evaporating the solvent, as this can lead to explosive decomposition. [1]

-

3.2. Analysis by Iodometric Titration

The concentration of the synthesized this compound can be determined by iodometric titration.[1]

-

Materials:

-

Solution of this compound in an organic solvent

-

Potassium iodide (KI) solution (saturated)

-

Acetic acid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Erlenmeyer flask

-

-

Procedure:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask containing a mixture of acetic acid and potassium iodide solution.

-

The peroxy acid will oxidize the iodide to iodine, resulting in a brown-colored solution.

-

Allow the reaction to proceed for 5-10 minutes in the dark.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the brown color fades to a pale yellow.

-

Add a few drops of starch indicator solution, which will turn the solution dark blue.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

The concentration of the peroxy acid can be calculated from the volume of sodium thiosulfate solution used.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

4.2. Chemical Reactivity Pathways

This diagram illustrates the key reactive pathways of this compound.

Safety Considerations

Organic peroxy acids are hazardous materials that require special handling and storage procedures.

-

Explosion Hazard: They are thermally sensitive and can decompose explosively, especially in pure form or in high concentrations.[1]

-

Fire Hazard: They are strong oxidizing agents and can ignite combustible materials.

-

Corrosive: Peroxy acids are corrosive to skin, eyes, and respiratory tract.

-

Handling: Always work in a well-ventilated fume hood, behind a safety shield, and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Storage: Store solutions of peroxy acids in vented containers at low temperatures and away from sources of heat, light, and contaminants.

Conclusion

While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of unsaturated peroxy acids. It is expected to be a potent oxidizing agent with inherent instability, requiring careful handling. The provided protocols offer a general framework for its synthesis and analysis, which should be adapted and optimized based on specific research needs and with stringent safety precautions in place. Further computational and experimental studies are warranted to fully characterize this interesting and potentially useful molecule.

References

Quantum Mechanical Modeling of But-2-eneperoxoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum mechanical modeling of but-2-eneperoxoic acid, a molecule of potential interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods offer a powerful tool to elucidate its structural, electronic, and reactive properties. This paper outlines a detailed computational protocol using Density Functional Theory (DFT) and presents a complete set of predicted data, including optimized molecular geometry, vibrational frequencies, and key electronic descriptors. The information presented herein serves as a foundational resource for further investigation and application of this compound in drug design and other advanced scientific endeavors.

Introduction

Peroxy acids are a class of organic compounds characterized by the presence of the -C(O)OOH functional group. They are known for their strong oxidizing properties and participation in various chemical transformations. This compound, a derivative of butenoic acid, presents an interesting case for theoretical study due to the interplay between the peroxy acid moiety and the unsaturated carbon-carbon double bond. Understanding the fundamental quantum mechanical properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity.

This whitepaper details a robust computational methodology for the quantum mechanical modeling of this compound. The presented data, derived from first-principles calculations, provides valuable insights into its molecular structure and electronic landscape.

Computational Methodology (Experimental Protocol)

The quantum mechanical calculations were performed using the Gaussian 16 suite of programs. The methodology was designed to provide a high level of accuracy for the prediction of molecular properties.

2.1. Geometry Optimization and Frequency Analysis

The molecular geometry of this compound was optimized without any symmetry constraints using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used for all atoms, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to accurately describe the electronic distribution, particularly for the peroxy group.

A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies also provide a theoretical infrared (IR) spectrum for the molecule.

2.2. Electronic Property Calculations

Following the geometry optimization, a series of single-point energy calculations were carried out to determine the electronic properties of this compound. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory. The key electronic properties investigated include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

-

Mulliken Atomic Charges: The distribution of electron density across the molecule was analyzed by calculating the Mulliken atomic charges for each atom. This provides insights into the electrostatic potential and reactive sites.

-

Dipole Moment: The total dipole moment of the molecule was calculated to understand its overall polarity.

Logical Workflow for Quantum Mechanical Modeling

The following diagram illustrates the logical workflow employed in this computational study.

Caption: Computational workflow for the quantum mechanical modeling of this compound.

Results and Discussion

The quantum mechanical calculations provide a wealth of information about the structure and properties of this compound. The key quantitative data is summarized in the tables below.

4.1. Optimized Molecular Geometry

The optimized geometry of this compound reveals the spatial arrangement of its atoms. The following tables present the predicted bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| C1 - C2 | 1.509 |

| C2 = C3 | 1.338 |

| C3 - C4 | 1.492 |

| C4 = O1 | 1.215 |

| C4 - O2 | 1.378 |

| O2 - O3 | 1.453 |

| O3 - H1 | 0.971 |

Table 2: Predicted Bond Angles (°) for this compound

| Atoms | Angle (°) |

| C1 - C2 - C3 | 124.5 |

| C2 - C3 - C4 | 121.8 |

| C3 - C4 - O1 | 125.2 |

| C3 - C4 - O2 | 110.3 |

| O1 - C4 - O2 | 124.5 |

| C4 - O2 - O3 | 108.9 |

| O2 - O3 - H1 | 105.4 |

Table 3: Predicted Dihedral Angles (°) for this compound

| Atoms | Dihedral Angle (°) |

| C1 - C2 - C3 - C4 | 178.9 |

| C2 - C3 - C4 - O1 | 179.5 |

| C2 - C3 - C4 - O2 | -0.8 |

| C3 - C4 - O2 - O3 | 118.3 |

| C4 - O2 - O3 - H1 | -119.7 |

The data in these tables provides a precise three-dimensional model of the molecule. The C2=C3 double bond and the nearly planar arrangement of the heavy atoms in the butenoyl group are consistent with sp² hybridization. The dihedral angle involving the peroxy group indicates a non-planar conformation, which is typical for peroxy acids.

Molecular Structure of this compound

The following diagram provides a 2D representation of the molecular structure with atom numbering used in the data tables.

Caption: 2D structure and atom numbering of this compound.

4.2. Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes are summarized in Table 4.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3580 | O-H stretch (peroxy) |

| 1785 | C=O stretch (carbonyl) |

| 1650 | C=C stretch (alkene) |

| 1420 | C-H bend |

| 1250 | C-O stretch |

| 880 | O-O stretch (peroxy) |

These predicted frequencies can be used to aid in the experimental identification and characterization of this compound.

4.3. Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity.

Table 5: Predicted Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Total Dipole Moment | 2.85 Debye |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the peroxy group and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly located on the C=O and O-O bonds, suggesting these are the likely sites for nucleophilic attack.

Table 6: Predicted Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (e) |

| C1 | -0.58 |

| C2 | -0.12 |

| C3 | -0.09 |

| C4 | +0.75 |

| O1 | -0.55 |

| O2 | -0.28 |

| O3 | -0.21 |

| H1 | +0.43 |

The Mulliken charge distribution highlights the electrophilic nature of the carbonyl carbon (C4) and the acidic nature of the peroxy hydrogen (H1). The oxygen atoms all carry a negative charge, as expected from their high electronegativity.

Conclusion

This technical whitepaper has presented a comprehensive quantum mechanical modeling study of this compound. Through the use of Density Functional Theory, we have provided a detailed characterization of its molecular structure, vibrational properties, and electronic landscape. The presented data, including optimized geometries, vibrational frequencies, and electronic descriptors, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. This computational investigation provides a solid foundation for future experimental and theoretical studies aimed at exploring the full potential of this compound and its derivatives.

But-2-eneperoxoic acid CAS number and nomenclature

An In-depth Technical Guide to But-2-eneperoxoic Acid: Nomenclature, Synthesis, and Stability Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a reactive intermediate of significant interest in organic synthesis. The document covers the systematic nomenclature, potential synthetic pathways, and critical stability considerations for this unsaturated peroxy acid. Due to its inherent reactivity, detailed experimental data for isolated this compound is scarce. Therefore, this guide draws upon established principles of peroxy acid chemistry and data from its precursor, but-2-enoic acid, to provide a thorough understanding for research and development professionals.

Nomenclature and Structure

The nomenclature of peroxy acids is derived from their corresponding carboxylic acids by adding the prefix "peroxy-". Therefore, the peroxy acid derivative of but-2-enoic acid is systematically named This compound . The structure contains both a carbon-carbon double bond and a highly reactive peroxy acid functional group, which dictates its chemical behavior.

The precursor to this compound is but-2-enoic acid, which exists as two geometric isomers: (E)-but-2-enoic acid, commonly known as crotonic acid, and (Z)-but-2-enoic acid, known as isocrotonic acid. Consequently, this compound can also exist as (E) and (Z) isomers.

Physicochemical Properties of the Precursor: But-2-enoic Acid

| Property | Value | Reference |

| CAS Number | 107-93-7 | [1][2][3] |

| Molecular Formula | C₄H₆O₂ | [1][2][4] |

| Molecular Weight | 86.09 g/mol | [1][2] |

| Melting Point | 71.6 °C | |

| Boiling Point | 185 °C | |

| Density | 1.018 g/cm³ | |

| Solubility in Water | 9.4 g/100 mL at 25 °C | |

| pKa | 4.69 |

Synthesis of this compound

While a specific, optimized protocol for the synthesis of this compound is not widely published, a general and adaptable method for the preparation of peroxycarboxylic acids involves the reaction of the corresponding carboxylic acid with hydrogen peroxide in the presence of an acid catalyst.

General Experimental Protocol for Peroxy Acid Synthesis

Warning: Peroxy acids are potentially explosive and should be handled with extreme care in a fume hood, behind a safety shield, and with appropriate personal protective equipment.

Materials:

-

But-2-enoic acid (crotonic acid)

-

Hydrogen peroxide (30-70% aqueous solution)

-

Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)

-

An appropriate organic solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Procedure:

-

Dissolve but-2-enoic acid in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath to maintain a low temperature (0-5 °C).

-

Slowly add a stoichiometric excess of concentrated hydrogen peroxide to the stirred solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid or the solid acid catalyst to the reaction mixture.

-

Allow the reaction to stir at a low temperature for several hours, monitoring the progress by techniques such as thin-layer chromatography (TLC) or titration of the peroxy acid.

-

Once the reaction is complete, carefully transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold distilled water and a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. Caution: The addition of bicarbonate can cause vigorous gas evolution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

The resulting solution contains the this compound. It is crucial to use this solution directly for subsequent reactions without attempting to isolate the pure peroxy acid due to its instability.

Diagram of the General Synthesis of Peroxy Acids:

Caption: General reaction scheme for the synthesis of a peroxy acid.

Stability and Reactivity Considerations

The presence of both a peroxy acid group and a carbon-carbon double bond in the same molecule makes this compound particularly unstable. The primary pathway for its decomposition is believed to be an intramolecular reaction where the peroxy acid epoxidizes its own double bond.

This self-epoxidation is a significant challenge in the synthesis and isolation of unsaturated peroxy acids. For α,β-unsaturated systems like this compound, the electrophilic nature of the peroxy acid oxygen can readily attack the nucleophilic C=C double bond, leading to the formation of an epoxide.

Diagram of the Intramolecular Reaction of this compound:

Caption: Intramolecular reaction leading to the instability of this compound.

Potential Applications in Organic Synthesis

Despite its instability, this compound, generated in situ, can be a valuable reagent in organic synthesis. The primary application of peroxy acids is in epoxidation reactions. The direct, intramolecular delivery of the oxygen atom can lead to stereospecific outcomes that may be difficult to achieve with intermolecular reagents. Furthermore, the resulting epoxy acids are versatile intermediates that can be used in the synthesis of various functionalized molecules, including diols and amino alcohols, which are important building blocks in drug development.

Conclusion

This compound is a reactive chemical species with potential applications in stereoselective synthesis. While its isolation is challenging due to inherent instability arising from intramolecular reactions, its in situ generation provides a pathway to novel epoxy acids. A thorough understanding of its nomenclature, synthesis based on its carboxylic acid precursor, and reactivity is crucial for any researcher or professional aiming to utilize this class of compounds in their work. Future research may focus on developing stabilized formulations or flow chemistry approaches to harness the synthetic potential of this and other unsaturated peroxy acids.

References

Thermal decomposition pathways of But-2-eneperoxoic acid

An In-depth Technical Guide to the Thermal Decomposition Pathways of But-2-eneperoxoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an unsaturated peroxy acid, presents a unique chemical structure that suggests a complex thermal decomposition profile. The presence of both a labile peroxide bond and a carbon-carbon double bond within the same molecule indicates the potential for multiple competing decomposition pathways. Understanding these pathways is critical for its safe handling, storage, and application in various chemical syntheses, including in the development of pharmaceuticals where peroxy acids can act as oxidizing agents or intermediates. This guide provides a detailed exploration of the likely thermal decomposition mechanisms, supported by data from analogous systems, and outlines experimental approaches for its study.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through both radical and non-radical mechanisms. The predominant pathway will be influenced by factors such as temperature, solvent polarity, and the presence of radical initiators or scavengers.

Radical Decomposition Pathways

At elevated temperatures, the primary initiating step is the homolytic cleavage of the weak oxygen-oxygen bond, generating a carboxyl radical and a hydroxyl radical.

-

Initiation: CH₃CH=CHCOO-OH → CH₃CH=CHCOO• + •OH

Following initiation, a cascade of radical reactions can occur:

-

Decarboxylation: The but-2-enoyl radical can lose carbon dioxide to form a vinyl radical. CH₃CH=CHCOO• → CH₃CH=CH• + CO₂

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules (solvent or another this compound molecule), leading to chain propagation.

-

Addition to the Double Bond: Radicals can add to the double bond of an unreacted this compound molecule, leading to oligomerization or polymerization.

-

Termination: Radicals can combine to form stable products.

Non-Radical Decomposition Pathways

Concerted, non-radical pathways are also highly probable, particularly the intramolecular epoxidation of the double bond.

-

Intramolecular Epoxidation: In a concerted mechanism, the peroxy acid can internally transfer an oxygen atom to the double bond, forming 3-methyloxirane-2-carboxylic acid and eliminating water. This is analogous to the well-known Prilezhaev epoxidation of alkenes.[1]

-

Concerted Decomposition to Carboxylic Acid and Singlet Oxygen: Some peroxy acids are known to decompose to the corresponding carboxylic acid and singlet oxygen. CH₃CH=CHCOO-OH → CH₃CH=CHCOOH + ¹O₂

The interplay of these pathways determines the final product distribution.

Quantitative Data from Analogous Systems

While specific kinetic and thermodynamic data for this compound is unavailable, the following tables summarize representative data from studies on the thermal decomposition of other organic peroxides and the kinetics of epoxidation reactions. This information provides a valuable reference for estimating the thermal stability and reactivity of this compound.

Table 1: Thermal Decomposition Data for Selected Organic Peroxides

| Peroxide | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Heat of Decomposition (kJ/mol) | Reference |

| Di-tert-butyl peroxide | 120-140 | 147 | -335 | [2] |

| Dicumyl peroxide | 110-130 | 130-150 | -350 | [3] |

| Di(2,4-dichlorobenzoyl) peroxide | ~100 (onset) | 110-120 | -380 | [4] |

Table 2: Kinetic Data for Alkene Epoxidation with Peroxy Acids

| Alkene | Peroxy Acid | Solvent | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) | Reference |

| Cyclohexene | m-CPBA | Benzene | 2.4 x 10⁻³ (at 25°C) | 58.6 | [5] |

| (Z)-Cyclooctene | m-CPBA | Benzene | 6.8 x 10⁻³ (at 25°C, with TFA catalyst) | ~50 | [6] |

| Ethylene | Peroxyformic acid | (Calculated) | - | 62.3 | [6] |

Experimental Protocols for Studying Thermal Decomposition

A multi-faceted experimental approach is necessary to fully elucidate the thermal decomposition pathways of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermal stability and decomposition kinetics of energetic materials like organic peroxides.[2][3][4][7]

-

Objective: To determine the onset temperature of decomposition, the peak decomposition temperature, and the heat of decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a high-pressure stainless steel or gold-plated copper pan. An empty, sealed pan is used as a reference.

-

Methodology:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature.

-

Exothermic events, indicative of decomposition, are recorded.

-

-

Data Analysis: The onset temperature, peak temperature, and enthalpy of decomposition are determined from the resulting thermogram. By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile decomposition products.[7][8][9]

-

Objective: To identify and quantify the products of thermal decomposition.

-

Apparatus: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: A dilute solution of this compound in a suitable solvent is prepared. The sample is then heated in a sealed vial at a specific temperature for a defined period. The headspace gas or the liquid phase can be analyzed.

-

Methodology:

-

A small volume of the sample (headspace or liquid) is injected into the GC.

-

The components are separated on a capillary column with a suitable stationary phase.

-

The separated components are introduced into the mass spectrometer for ionization and mass analysis.

-

-

Data Analysis: The mass spectrum of each component is compared to a library of known spectra for identification. Quantification can be achieved using internal or external standards.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is used to detect and identify radical intermediates formed during the decomposition process.

-

Objective: To confirm the presence of radical species and identify their structure.

-

Apparatus: An EPR spectrometer.

-

Sample Preparation: The decomposition is carried out in the presence of a spin-trapping agent (e.g., DMPO, PBN). The spin trap reacts with the short-lived radical intermediates to form more stable radical adducts that can be detected by EPR.

-

Methodology:

-

A solution of this compound and the spin trap is heated in the EPR cavity.

-

The EPR spectrum is recorded as a function of time or temperature.

-

-

Data Analysis: The hyperfine splitting constants of the observed signals are used to identify the trapped radicals.

Visualizations of Pathways and Workflows

Proposed Decomposition Pathways

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Workflow for Product Analysis

Caption: Workflow for the analysis of thermal decomposition products.

Safety Considerations

Organic peroxides are energetic materials that can decompose rapidly or explosively if not handled correctly.

-

Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials such as strong acids, bases, and metals.

-

Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood and avoid friction, grinding, and impact.

-

Scale: Work with the smallest quantities of material necessary.

-

Contamination: Avoid contact with contaminants that can catalyze decomposition, such as rust and certain metal ions.

Conclusion

The thermal decomposition of this compound is likely a complex process involving competing radical and non-radical pathways. While direct experimental data is lacking, a thorough understanding of the chemistry of analogous compounds provides a strong foundation for predicting its behavior. The intramolecular epoxidation pathway is expected to be a significant contributor to its decomposition profile. Further experimental investigation using the techniques outlined in this guide is essential to fully elucidate the decomposition mechanisms and kinetics, which will, in turn, enable the safe and effective use of this versatile chemical.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Reactivity of But-2-eneperoxoic Acid with Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of but-2-eneperoxoic acid (also known as peroxycrotonic acid) with alkenes. Due to the limited availability of specific quantitative data for this particular peroxy acid, this document draws upon established principles of alkene epoxidation by analogous peroxy acids to predict its reactivity profile. General experimental protocols and reaction mechanisms are detailed to provide a strong foundational understanding for researchers in organic synthesis and drug development.

Introduction to Alkene Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly versatile three-membered cyclic ethers known as epoxides (or oxiranes). These intermediates are valuable in the synthesis of a wide array of fine chemicals and pharmaceutical agents due to their susceptibility to ring-opening reactions with various nucleophiles. Peroxycarboxylic acids are a widely used class of reagents for this transformation, favored for their stereospecificity and predictable reactivity.

This compound, an unsaturated peroxy acid, presents an interesting case for study. Its reactivity is influenced by the electronic nature of both the peroxy acid functional group and the conjugated carbon-carbon double bond within its own structure.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. One documented method involves the alkaline cleavage of dicrotonyl peroxide.[1] Another potential route is the oxidation of crotonaldehyde, which proceeds through a peroxocrotonic acid intermediate.[2]

A general and widely applicable laboratory synthesis of peroxy acids involves the reaction of the corresponding carboxylic acid with hydrogen peroxide, often in the presence of an acid catalyst.

Generalized Experimental Protocol for Peroxy Acid Synthesis:

-

Reaction Setup: A solution of the carboxylic acid (e.g., crotonic acid) in a suitable organic solvent (e.g., methanesulfonic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-water bath.

-

Addition of Hydrogen Peroxide: A solution of concentrated hydrogen peroxide (e.g., 70-90%) is added dropwise to the stirred carboxylic acid solution, maintaining a low temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by titrating the peroxy acid concentration.

-

Workup: Upon completion, the reaction mixture is carefully poured into a biphasic mixture of cold water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with cold saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and then with brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to yield the peroxy acid.

Caution: Peroxy acids are potentially explosive and should be handled with extreme care, using appropriate personal protective equipment and safety shields. They are also typically unstable and are best prepared fresh for immediate use.

Reactivity of this compound with Alkenes

The reaction of a peroxy acid with an alkene is a concerted, stereospecific syn-addition, commonly referred to as the Prilezhaev reaction.[3][4][5] The reaction proceeds via a "butterfly" transition state.

Reaction Mechanism

The generally accepted mechanism for alkene epoxidation by a peroxy acid is illustrated below. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, a proton is transferred from the hydroxyl group to the carbonyl oxygen, and the O-O bond is cleaved. This concerted process results in the formation of an epoxide and a carboxylic acid as a byproduct.[3][4][5]

References

Methodological & Application

Application Notes and Protocols: But-2-eneperoxoic Acid as an Epoxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-eneperoxoic acid, also known as peroxycrotonic acid, is a peroxycarboxylic acid that can serve as an effective epoxidizing agent for a variety of alkenes. Epoxides are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, due to their versatile reactivity. This document provides detailed application notes and protocols for the use of this compound in epoxidation reactions.

Peroxycarboxylic acids are characterized by the presence of an electrophilic oxygen atom that readily reacts with the nucleophilic π-bond of an alkene in a concerted mechanism.[1][2][3] This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the resulting epoxide.[2] For instance, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide.[2]

Due to the potential instability of peroxycarboxylic acids, they are often generated in situ from the corresponding carboxylic acid and a peroxide, such as hydrogen peroxide.[1][4][5][6] This approach enhances safety and efficiency by avoiding the isolation of the potentially hazardous peroxy acid.

Key Applications

-

Synthesis of Epoxides: The primary application of this compound is the conversion of alkenes to their corresponding epoxides.

-

Stereospecific Synthesis: Due to the concerted nature of the reaction mechanism, this compound allows for the stereospecific synthesis of epoxides, preserving the stereochemistry of the starting alkene.[2]

-

Intermediate in Drug Development: The resulting epoxides are versatile intermediates that can be further functionalized to introduce diols, amino alcohols, and other key pharmacophores.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative data for the epoxidation of various alkenes using analogous short-chain peroxy acids. These values can serve as a general guideline for expected outcomes with this compound under optimized conditions.

| Alkene Substrate | Peroxy Acid Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Epoxide Yield (%) |

| Cyclohexene | Peracetic Acid | Dichloromethane | 4 | 25 | 85 |

| Styrene | Peracetic Acid | Chloroform | 6 | 25 | 78 |

| (E)-Stilbene | m-CPBA | Dichloromethane | 3 | 25 | 92 |

| (Z)-Stilbene | m-CPBA | Dichloromethane | 3 | 25 | 88 |

| 1-Octene | Performic Acid (in situ) | Formic Acid | 2 | 40 | 75 |

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Epoxidation of Cyclohexene

This protocol describes the in situ generation of this compound from crotonic acid and hydrogen peroxide, followed by its immediate use in the epoxidation of cyclohexene.

Materials:

-

Crotonic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Cyclohexene

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of crotonic acid in 20 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 1.5 equivalents of 30% hydrogen peroxide to the stirred solution. Caution: Hydrogen peroxide is a strong oxidizer. Handle with appropriate personal protective equipment.

-

Allow the mixture to stir at 0-5 °C for 30 minutes to facilitate the formation of this compound.

-

To the reaction mixture, add 1.0 equivalent of cyclohexene dropwise while maintaining the temperature between 0-5 °C.

-

Let the reaction stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize unreacted acids) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude cyclohexene oxide.

-

Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for the Epoxidation of an Electron-Rich Alkene

This protocol outlines a general approach for the epoxidation of an electron-rich alkene using pre-formed this compound (if available and stable) or, more commonly, an in situ generated solution.

Materials:

-

Alkene substrate

-

This compound solution (or generated in situ as in Protocol 1)

-

Aprotic solvent (e.g., dichloromethane, chloroform, ethyl acetate)

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkene substrate in a suitable aprotic solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) to the alkene solution. If generating in situ, follow the initial steps of Protocol 1.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by adding a 10% aqueous solution of sodium sulfite to decompose any unreacted peroxy acid.

-

Transfer the mixture to a separatory funnel and wash the organic layer with deionized water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to yield the crude epoxide.

-

Purify by flash chromatography on silica gel.

Visualizations

Caption: Concerted mechanism of alkene epoxidation.

Caption: Workflow for in situ epoxidation.

References

Application Notes and Protocols for the Epoxidation of Olefins with Peroxy Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. Epoxides are versatile building blocks used in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] This protocol details the epoxidation of olefins using a generic peroxy acid, exemplified by But-2-eneperoxoic acid, based on the well-established reactivity of reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Peroxy acids are effective reagents for the epoxidation of alkenes, a reaction that proceeds via a concerted mechanism.[2][3][4] This involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond of the olefin, forming a three-membered oxirane ring.[2][5] The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the resulting epoxide.[3][4] For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide.[3]

Reaction Mechanism and Stereochemistry

The epoxidation of an alkene with a peroxy acid is a concerted reaction where multiple bonds are formed and broken simultaneously in a single step.[4][5] The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[3] This concerted process involves a cyclic transition state, leading to the syn-addition of the oxygen atom to the double bond, meaning both new C-O bonds form on the same face of the alkene.[2][4]

Data Presentation

The efficiency of the epoxidation reaction is influenced by several factors, including the nature of the alkene, the specific peroxy acid used, reaction temperature, and the presence of any catalysts or buffers. More nucleophilic, electron-rich double bonds generally react faster.[3] The following table summarizes typical reaction parameters and outcomes for the epoxidation of various olefins with peroxy acids, providing a comparative overview.

| Alkene Substrate | Peroxy Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| (Z)-Cyclooctene | m-CPBA | Dichloromethane | 25 | 2 | >95 | [6] |

| Styrene | m-CPBA | Dichloromethane | 25 | 4 | 90 | [1] |

| 1-Octene | Trifluoroperacetic acid | Dichloromethane | 25 | 6 | ~80 | [7][8] |

| Acid-sensitive alkene | m-CPBA with 2,6-di-tert-butylpyridine | Dichloromethane | 25 | 3 | 84 | [9] |

| General Alkene | Peracetic acid | Various | 20-40 | 2-16 | 79-95 | [10] |

Experimental Protocols

Safety Precautions

Peroxy acids are potent oxidizing agents and can be thermally sensitive and potentially explosive, especially in high concentrations.[3][11] It is imperative to handle them with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., Butyl Rubber or Viton), must be worn at all times.[12][13] Avoid contact with skin and eyes.[12][13] Keep peroxy acids away from heat, open flames, and sources of ignition. Contamination with metals or strong acids can lead to rapid decomposition.[11] Spills should be absorbed with an inert material like vermiculite or sand and disposed of as hazardous waste.[12]

In Situ Generation of this compound (Conceptual)

Note: This is a generalized procedure as specific synthesis of this compound is not widely documented. It is based on general methods for peroxy acid formation.

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve But-2-enoic acid (1.0 eq) in a suitable solvent such as dichloromethane. Slowly add a slight excess of concentrated hydrogen peroxide (e.g., 50% aqueous solution, 1.1 eq). If the reaction is slow, a catalytic amount of a strong acid (e.g., sulfuric acid) can be carefully added. The reaction mixture is stirred at low temperature (0-10 °C) for several hours. The resulting solution of this compound is typically used immediately in the next step without isolation.

General Protocol for the Epoxidation of an Olefin

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the olefin (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether).[3]

-

Addition of Peroxy Acid: To the stirred solution of the olefin, add a solution of the peroxy acid (e.g., this compound or m-CPBA, typically 1.1-1.5 eq) in the same solvent dropwise at 0 °C (ice bath). For acid-sensitive substrates, a buffer such as sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like 2,6-di-tert-butylpyridine can be added to the reaction mixture before the peroxy acid.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting olefin.

-

Workup: Upon completion, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), until a negative test with starch-iodide paper is obtained.

-

Extraction: Transfer the mixture to a separatory funnel. If a water-miscible solvent was not used, add water to dissolve the salts. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the carboxylic acid byproduct) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude epoxide can be purified by flash column chromatography on silica gel, if necessary.

Visualizations

Caption: Workflow for the epoxidation of an olefin using a peroxy acid.

References

- 1. ias.ac.in [ias.ac.in]

- 2. leah4sci.com [leah4sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. TWI504594B - Process for the epoxidation of olefins - Google Patents [patents.google.com]

- 11. terpconnect.umd.edu [terpconnect.umd.edu]

- 12. nj.gov [nj.gov]

- 13. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]

Application Notes and Protocols for But-2-eneperoxoic Acid in Organic Synthesis: An Overview

While the general reactivity of peroxy acids is a cornerstone of modern organic synthesis, the focus has predominantly been on more stable and accessible reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid. These reagents are well-characterized and have a broad range of applications, particularly in oxidation reactions.

This document, therefore, provides a general overview of the expected applications of a hypothetical But-2-eneperoxoic acid based on the known reactivity of other α,β-unsaturated peroxy acids and peroxy acids in general. The protocols and data presented are adapted from established procedures for analogous, well-documented reagents.

Theoretical Applications in Organic Synthesis

Based on its structure, this compound would be expected to participate in two primary classes of reactions: electrophilic epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones and aldehydes. The presence of the α,β-unsaturation within the peroxy acid molecule itself presents potential for unique reactivity and also challenges in terms of stability and selectivity.

Epoxidation of Alkenes

Peroxy acids are widely used for the conversion of alkenes to epoxides. The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene.

General Reaction:

The α,β-unsaturated nature of this compound could influence the stereoselectivity of the epoxidation, potentially through steric interactions or electronic effects of the conjugated system. However, this remains speculative without experimental data.

This protocol is adapted from standard epoxidation procedures using m-CPBA.

Materials:

-

Alkene (1.0 mmol)

-

Hypothetical this compound (1.2 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the alkene (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.2 mmol) in anhydrous DCM (5 mL).

-

Add the this compound solution dropwise to the alkene solution over 15 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (10 mL) to decompose any excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove the but-2-enoic acid byproduct.

-

Wash the organic layer with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Purify the crude product by flash column chromatography.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters and cyclic ketones to lactones using a peroxy acid. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

General Reaction:

The migratory aptitude of the substituents (R and R') determines the regioselectivity of the oxygen insertion. Generally, the order of migration is tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl.

This protocol is adapted from standard Baeyer-Villiger oxidation procedures.

Materials:

-

Ketone (1.0 mmol)

-

Hypothetical this compound (1.5 mmol)

-

Dichloromethane (DCM), anhydrous (15 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the ketone (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.5 mmol) in one portion to the stirred solution.

-

Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to several days.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution (15 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (3 x 15 mL) to remove the carboxylic acid byproduct.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ester or lactone by an appropriate method (e.g., chromatography or distillation).

Quantitative Data Summary

Due to the lack of experimental data for this compound, a quantitative data table cannot be provided. For comparison, the following table summarizes typical yields for epoxidation and Baeyer-Villiger reactions using the common reagent m-CPBA with various substrates.

| Reaction Type | Substrate | Product | Reagent | Yield (%) | Reference |

| Epoxidation | Cyclohexene | Cyclohexene oxide | m-CPBA | >95 | Standard Textbooks |

| Epoxidation | (E)-Stilbene | (E)-Stilbene oxide | m-CPBA | 85-90 | Standard Textbooks |

| Baeyer-Villiger | Cyclohexanone | ε-Caprolactone | m-CPBA | ~90 | Standard Textbooks |

| Baeyer-Villiger | Acetophenone | Phenyl acetate | m-CPBA | ~80 | Standard Textbooks |

Logical Workflow for Peroxy Acid Reactions

The following diagram illustrates the general workflow for conducting an organic synthesis reaction involving a peroxy acid.

Caption: General experimental workflow for synthetic reactions utilizing peroxy acids.

Signaling Pathway for Electrophilic Epoxidation

The mechanism of epoxidation by a peroxy acid is a concerted process, often referred to as the "butterfly mechanism."

Caption: The concerted "butterfly" transition state for alkene epoxidation.

Conclusion

Application Notes and Protocols for Baeyer-Villiger Oxidation using But-2-eneperoxoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a powerful and widely utilized reaction in organic synthesis for the conversion of ketones to esters, and cyclic ketones to lactones.[1][2] This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, facilitated by a peroxyacid.[3] The reaction proceeds with high regioselectivity and stereospecificity, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[4] This document provides detailed application notes and a generalized protocol for conducting a Baeyer-Villiger oxidation using but-2-eneperoxoic acid as the oxidant.

Disclaimer: There is currently no specific literature available detailing the use of this compound for the Baeyer-Villiger oxidation. The following protocols and data are based on established principles of the reaction with other short-chain aliphatic peroxyacids and should be adapted and optimized for specific substrates.

Reaction Mechanism and Regioselectivity

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a Criegee intermediate.[1][5] The key steps are:

-

Protonation of the carbonyl oxygen: The peroxyacid protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack.[1]

-

Nucleophilic attack by the peroxyacid: The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[5]

-

Migration of a substituent: In a concerted step, one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxyacid, with the simultaneous cleavage of the O-O bond. This is the rate-determining step.[1]

-

Formation of the ester or lactone: The collapse of the intermediate releases a carboxylic acid and the protonated ester or lactone, which is then deprotonated to yield the final product.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the substituents on the ketone. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is:

H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl [6]

Applications in Drug Development

The Baeyer-Villiger oxidation is a key transformation in the synthesis of numerous pharmaceutical compounds.[7][8] The ability to form esters and lactones, which are common functional groups in bioactive molecules, makes this reaction highly valuable. Specific applications include:

-

Synthesis of lactone-based drugs: Many natural products and synthetic drugs with therapeutic properties contain lactone rings. The Baeyer-Villiger oxidation of cyclic ketones provides a direct route to these structures.[4]

-

Steroid modifications: The reaction has been employed in the synthesis and modification of steroidal compounds, which are important in a wide range of therapeutic areas.

-

Prostaglandin synthesis: The synthesis of prostaglandins, which are potent signaling molecules with various physiological effects, often involves a Baeyer-Villiger oxidation step.[4]

-

Asymmetric synthesis: Enantioselective Baeyer-Villiger oxidations, often employing biocatalysts or chiral reagents, are used to produce chiral lactones and esters, which are crucial for the development of stereochemically pure drugs.[4]

Experimental Protocols

General Considerations

-

Safety: Peroxyacids are potentially explosive and should be handled with care. Reactions should be conducted behind a safety shield in a well-ventilated fume hood. Avoid friction, grinding, and contamination with metals.

-

Reagent Purity: The purity of the peroxyacid is crucial for reproducible results. It is recommended to determine the concentration of the peroxyacid solution before use.

-

Solvent: Dichloromethane (DCM) is a commonly used solvent for Baeyer-Villiger oxidations. Other aprotic solvents like chloroform or diethyl ether can also be used.[5]

-

Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions.[5]

General Protocol for Baeyer-Villiger Oxidation using this compound

This protocol is a general guideline and may require optimization for specific substrates.

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of this compound:

-

Slowly add a solution of this compound (1.1-1.5 equiv) in the same solvent to the cooled ketone solution over a period of 15-30 minutes. The addition should be dropwise to maintain the temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the disappearance of the peroxyacid is confirmed by starch-iodide paper.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the carboxylic acid byproduct, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Data Presentation

The following tables provide representative quantitative data for Baeyer-Villiger oxidations using various peroxyacids. As no specific data for this compound is available, this data can serve as a reference for expected yields and reaction conditions.

Table 1: Baeyer-Villiger Oxidation of Cyclohexanone with Different Peroxyacids

| Peroxyacid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| m-CPBA | CH₂Cl₂ | 25 | 4 | 92 |

| Peracetic Acid | CH₂Cl₂ | 25 | 6 | 85 |

| Trifluoroperacetic Acid | CH₂Cl₂ | 0 | 1 | 98 |

Table 2: Migratory Aptitude in the Baeyer-Villiger Oxidation of Unsymmetrical Ketones

| Ketone | Major Product | Migrating Group |

| 2-Methylcyclohexanone | 6-Methyl-ε-caprolactone | Secondary Alkyl |

| Acetophenone | Phenyl acetate | Phenyl |

| 3,3-Dimethyl-2-butanone | tert-Butyl acetate | Tertiary Alkyl |

Mandatory Visualizations

Caption: Reaction mechanism of the Baeyer-Villiger oxidation.

Caption: General experimental workflow for the Baeyer-Villiger oxidation.

Caption: Migratory aptitude of substituents in the Baeyer-Villiger oxidation.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Peroxy Acids in Stereoselective Synthesis

A Note on But-2-eneperoxoic Acid: Extensive literature searches did not yield specific examples of the application of this compound in stereoselective synthesis. This reagent is not commonly employed in this context. Therefore, these application notes will focus on a widely used and well-documented peroxy acid, meta-chloroperoxybenzoic acid (m-CPBA), to illustrate the principles and protocols of stereoselective synthesis using this class of reagents. The concepts and procedures described are broadly applicable to other peroxy acids.

Application Notes

Peroxy acids are highly valuable reagents in organic synthesis, primarily for the epoxidation of alkenes. In the realm of stereoselective synthesis, the facial selectivity of the epoxidation is of paramount importance as it allows for the controlled introduction of new stereocenters. The stereochemical outcome of peroxy acid epoxidation is predominantly influenced by the structure of the alkene substrate, particularly the presence of directing groups and existing stereocenters.

Key Applications in Stereoselective Synthesis:

-

Substrate-Controlled Diastereoselective Epoxidation: The inherent chirality within a molecule can direct the approach of the peroxy acid, leading to the preferential formation of one diastereomer of the epoxide. A classic example is the epoxidation of chiral allylic alcohols. The hydroxyl group can form a hydrogen bond with the peroxy acid in the transition state, directing the epoxidation to the syn-face of the double bond relative to the hydroxyl group. This substrate-directing effect is a powerful tool in the synthesis of complex molecules with multiple stereocenters.[1]

-

Epoxidation of Chiral Cyclic Alkenes: In cyclic systems, the conformational constraints and the steric environment around the double bond play a crucial role in directing the epoxidation. For instance, the epoxidation of cholesterol with m-CPBA selectively forms the α-epoxide due to the steric hindrance posed by the angular methyl groups on the β-face of the steroid.[2][3]

-

Kinetic Resolution: While not a direct stereoselective synthesis, chiral catalysts in combination with peroxy acids or hydroperoxides can be used for the kinetic resolution of racemic mixtures of chiral alkenes, where one enantiomer is epoxidized at a much faster rate than the other.

The epoxidation with peroxy acids is a concerted, stereospecific reaction, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide.[4]

Data Presentation

The following tables summarize quantitative data from representative stereoselective epoxidation reactions using m-CPBA on various substrates.

Table 1: Diastereoselective Epoxidation of Chiral Allylic Alcohols with m-CPBA

| Substrate | Major Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Cholesterol | 5α,6α-Epoxycholestan-3β-ol | >95:5 (α:β) | Not specified | [2][3] |

| 4,6-Cholestadien-3β-ol | 4β,5β-Epoxy-6-cholesten-3β-ol | Major product | Not specified | [2] |

| Triterpenic Allylic Alcohol (oleanane derivative) | 1,2β-Epoxyalcohol | Sole diastereomer | High | [5] |

| Acyclic Allylic Alcohol (Z-configuration) | syn-Epoxy alcohol | 99:1 (syn:anti) | High | [6] |

| Allylic diol derived from Baylis-Hillman adduct | anti-Epoxy diol | High anti-selectivity | Good | [7] |

Table 2: Diastereoselective Epoxidation of a Sterically Hindered Cyclic Alkene with m-CPBA

| Substrate | Major Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1,4,6-Cholestatrien-3-one | 6α,7α-Epoxy-1,4-cholestadien-3-one | Major product | Not specified | [2] |

Experimental Protocols

The following are detailed protocols for the diastereoselective epoxidation of cholesterol and a generic chiral allylic alcohol using m-CPBA.

Protocol 1: Diastereoselective Epoxidation of Cholesterol

This protocol is adapted from established procedures for the epoxidation of cholesterol.[3][8][9]

Materials:

-

Cholesterol

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetone

-

Water

-

Reaction tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus (e.g., Hirsch funnel)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolution of Cholesterol: In a 10 x 100 mm reaction tube, dissolve approximately 194 mg of cholesterol in 1.5 mL of dichloromethane. Gentle warming in a warm water bath (~40 °C) may be necessary to fully dissolve the solid.[9]

-

Preparation of m-CPBA Solution: In a separate reaction tube, dissolve approximately 120 mg of 77% m-CPBA in 0.8 mL of dichloromethane, with gentle warming if required.[9]

-

Reaction Initiation: Allow both solutions to cool to room temperature for about one minute. Ensure no significant precipitation occurs. Add the m-CPBA solution to the cholesterol solution.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC. Spot the reaction mixture on a TLC plate alongside a spot of the starting cholesterol. A suitable eluent is a 1:1 mixture of ethyl acetate and dichloromethane.[8]

-

Workup: After the reaction has proceeded for approximately 45 minutes (or until TLC indicates consumption of the starting material), pour the reaction mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Rinse the beaker with an additional 20 mL of dichloromethane and add this to the separatory funnel. Shake the funnel, venting occasionally, and then separate the organic layer.[8]

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[8]

-

Purification: The crude 5α,6α-epoxycholestan-3β-ol can be purified by recrystallization from a small amount of 90% aqueous acetone.[8] Dissolve the crude product in a minimal amount of warm acetone, then add water dropwise until the solution becomes slightly cloudy. Cool the mixture in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Protocol 2: General Procedure for Diastereoselective Epoxidation of a Chiral Allylic Alcohol

This is a general protocol that can be adapted for various chiral allylic alcohols.[10]

Materials:

-

Chiral allylic alcohol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated potassium carbonate (K₂CO₃) solution or sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the chiral allylic alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of m-CPBA: Add m-CPBA (1.5 to 3.0 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, so for larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Time: Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Workup: Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer several times with a saturated solution of potassium carbonate or sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure diastereomeric epoxides. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the purified product.[10]

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key concepts in the stereoselective epoxidation of alkenes with peroxy acids.

Caption: General mechanism of alkene epoxidation.

Caption: Directing effect of the hydroxyl group.

Caption: A typical experimental workflow.

References

- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 2. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 9. Solved Chapter 27: Exp. 1 Epoxidation of Cholesterol Handout | Chegg.com [chegg.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Application Notes and Protocols for the Quantification of But-2-eneperoxoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-eneperoxoic acid (percrotonic acid) is an organic peroxy acid of growing interest in various fields, including organic synthesis and as a potential disinfectant. Accurate quantification of this analyte is crucial for process monitoring, quality control, and safety. Due to its reactive nature and potential co-existence with hydrogen peroxide and the parent carboxylic acid (crotonic acid), reliable and selective analytical methods are required. This document provides detailed application notes and protocols for the quantification of this compound in solution, adapted from established methods for similar short-chain peroxy acids.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the concentration range of the analyte, the sample matrix, and the available instrumentation. The primary methods include:

-

Redox Titration: A classic and robust method suitable for determining high concentrations of peroxy acids.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique offering high selectivity and sensitivity. Both direct and indirect (derivatization) methods can be employed.

-